molecular formula C17H18N6O2S B2956200 5-amino-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 866345-84-8

5-amino-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2956200
CAS RN: 866345-84-8
M. Wt: 370.43
InChI Key: HQBQRDHEHQHSSN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amino group (-NH2), a carboxamide group (-CONH2), a triazole ring, and a thiophene ring . These functional groups suggest that this compound could have interesting chemical and biological properties.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through reactions involving N-chloroamidines and isothiocyanates . The synthesis of these types of compounds often requires careful control of reaction conditions and the use of specific catalysts .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a triazole ring and a thiophene ring suggests that this compound could have a planar structure, which could influence its chemical properties and interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amino group (-NH2) and the carboxamide group (-CONH2) are both nucleophilic, meaning they could react with electrophiles. The triazole ring and the thiophene ring could also participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like -NH2 and -CONH2 could make this compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Without specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

The potential applications of this compound could be vast, given the wide range of biological activities exhibited by similar compounds. Future research could focus on exploring its potential uses in fields like medicinal chemistry .

properties

IUPAC Name

5-amino-1-[2-(4-methylanilino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c1-11-4-6-12(7-5-11)20-14(24)10-23-16(18)15(21-22-23)17(25)19-9-13-3-2-8-26-13/h2-8H,9-10,18H2,1H3,(H,19,25)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBQRDHEHQHSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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